(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride
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Overview
Description
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative that features a piperazine ring attached to a pyridine ring, with a boronic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the piperazine or pyridine rings.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the boronic acid group can interact with biological targets, such as enzymes .
Industry: In industry, this compound can be used in the development of new materials, including polymers and catalysts .
Mechanism of Action
The mechanism of action of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The piperazine ring can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Similar structure but without the hydrochloride salt.
(4-(Piperazin-1-yl)pyridin-3-yl)boronic acid: Similar structure with a different substitution pattern on the pyridine ring.
(6-(Morpholin-1-yl)pyridin-3-yl)boronic acid: Similar structure with a morpholine ring instead of a piperazine ring.
Uniqueness: The uniqueness of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of a piperazine ring and a boronic acid group, which provides a versatile platform for chemical modifications and biological interactions. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
(6-piperazin-1-ylpyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11,14-15H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKBMQAIFGZRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCNCC2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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